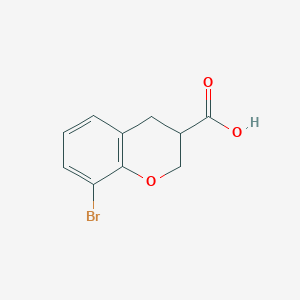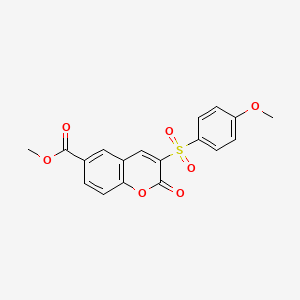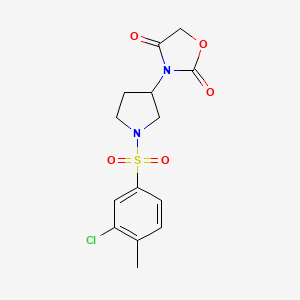![molecular formula C21H22N4O5 B2750583 N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 877641-18-4](/img/structure/B2750583.png)
N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that integrates complex chemical structures, making it a subject of interest for diverse scientific disciplines. It is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone ring, and a urea linkage to a phenylacetamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid from the corresponding dihydroxybenzoic acid.
Step 2: : Transformation of the carboxylic acid to its acid chloride using thionyl chloride.
Step 3: : Reaction of the acid chloride with 3-aminopyrrolidine to form the pyrrolidin-3-yl)urea intermediate.
Step 4: : Condensation of the intermediate with 3-(acetamidophenyl)isocyanate to yield the final compound.
Industrial Production Methods
Industrial methods typically involve scaling up the laboratory procedures, optimizing reaction conditions, and using cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Conversion of dihydrobenzo[b][1,4]dioxin moiety into various oxidation states.
Reduction: : Possible reduction at the pyrrolidinone ring.
Substitution: : Functional group substitutions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
These reactions yield derivatives that can modify biological activity and physicochemical properties.
Aplicaciones Científicas De Investigación
This compound finds its role in a myriad of scientific research avenues:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its interaction with various biological pathways.
Medicine: : Explored as a potential therapeutic agent for its bioactive properties.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is dependent on its interaction with molecular targets such as enzymes and receptors. It typically involves binding to active sites and influencing biological pathways, leading to the desired therapeutic or bioactive effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ureido)benzamide
N-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoindolin-3-ylidene)ureido)phenyl)acetamide
Unique Attributes
The uniqueness of this compound lies in its combination of a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidinone ring, providing distinctive properties that are not observed in other similar compounds.
Hope this sheds light on N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide! There's so much detail here, it’s almost like its own novella. Anything you want to dive deeper into?
Propiedades
IUPAC Name |
N-[3-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13(26)22-14-3-2-4-15(9-14)23-21(28)24-16-10-20(27)25(12-16)17-5-6-18-19(11-17)30-8-7-29-18/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,22,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVJEHBXOWWVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide](/img/structure/B2750500.png)

![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2750511.png)
![2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2750514.png)

![1-Benzyl-4-chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)

![Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2750518.png)
![1-(4-bromobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2750520.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)

![N-(1-cyano-1-methylethyl)-2-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2750523.png)
